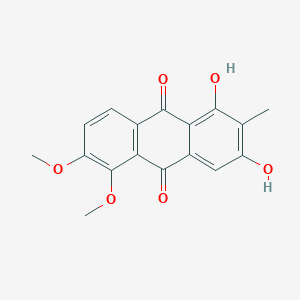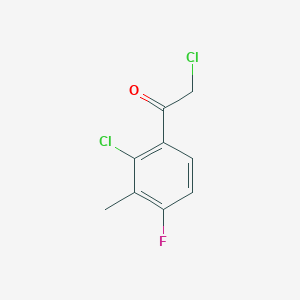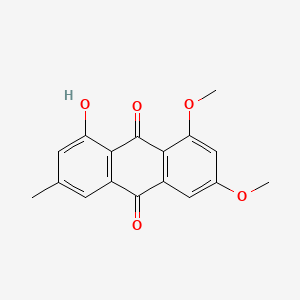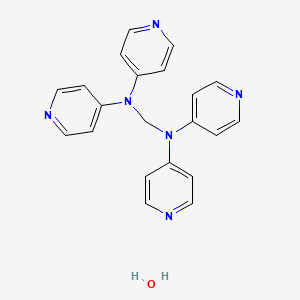
N,N,N',N'-Tetra(pyridin-4-yl)methanediaminehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is a compound that consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate typically involves the reaction of 4,4’-dipyridylamine with formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of luminescent materials and catalysts.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and enhanced stability. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a methylene carbon atom.
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Contains a biphenyl core instead of a methylene carbon atom.
Uniqueness
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is unique due to its methylene linkage, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can enhance the compound’s ability to form stable and luminescent metal-organic frameworks .
Propriétés
Formule moléculaire |
C21H20N6O |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N,N,N',N'-tetrapyridin-4-ylmethanediamine;hydrate |
InChI |
InChI=1S/C21H18N6.H2O/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21;/h1-16H,17H2;1H2 |
Clé InChI |
XYEWQAWRYXNDOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


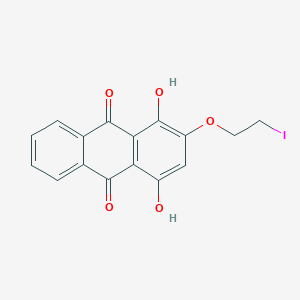
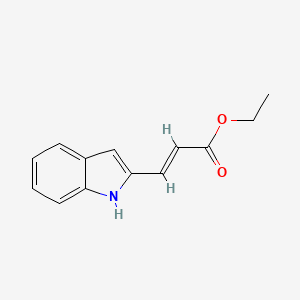
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
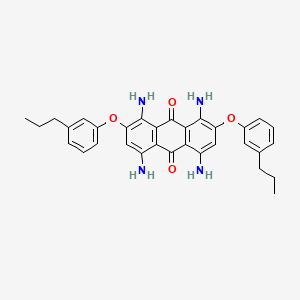
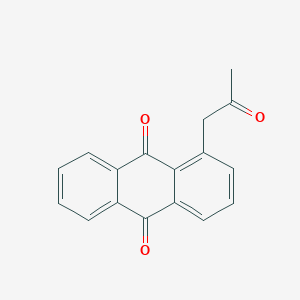
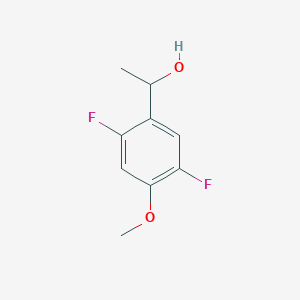
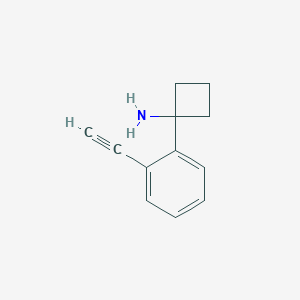
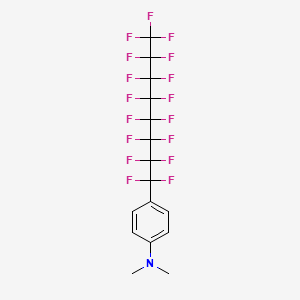
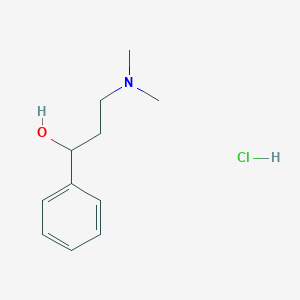
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
